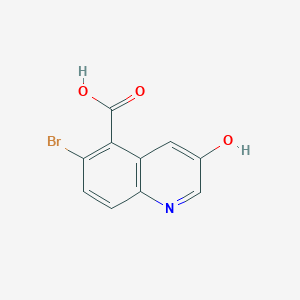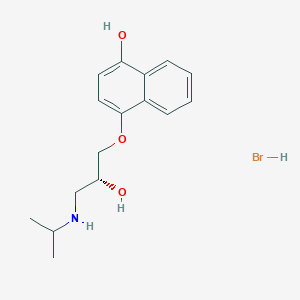
(R)-4-Hydroxy Propranolol Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is particularly interesting due to its enantiomeric form, which can exhibit different pharmacological properties compared to its racemic mixture. Propranolol itself is widely used in the treatment of cardiovascular diseases, anxiety, and other conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy Propranolol Hydrobromide typically involves the resolution of racemic propranolol followed by selective hydroxylation. One common method involves the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of propranolol precursors . This biocatalytic approach allows for the isolation of enantiomerically pure ®-propranolol, which can then be hydroxylated to form ®-4-Hydroxy Propranolol. The hydrobromide salt is formed by reacting the hydroxylated product with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-4-Hydroxy Propranolol Hydrobromide often employs continuous flow synthesis techniques to enhance efficiency and yield . This method involves the reaction of epoxide intermediates with isopropylamine under controlled conditions, followed by hydroxylation and salt formation.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Hydroxy Propranolol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
®-4-Hydroxy Propranolol Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other enantiomerically pure compounds.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of ®-4-Hydroxy Propranolol Hydrobromide involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline . This results in decreased heart rate, reduced myocardial contractility, and lower blood pressure. Additionally, the compound can cross the blood-brain barrier, affecting central adrenergic activity and reducing symptoms of anxiety .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: The racemic mixture of propranolol is widely used in clinical practice.
Alprenolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its partial agonist activity at beta-adrenergic receptors.
Carazolol: A beta-blocker with high affinity for beta-adrenergic receptors.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
®-4-Hydroxy Propranolol Hydrobromide is unique due to its enantiomeric purity and specific pharmacological profile. Unlike the racemic mixture, the ®-enantiomer exhibits distinct biological activities, making it valuable for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C16H22BrNO3 |
|---|---|
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1 |
Clave InChI |
LHTJAZGMMZLACD-UTONKHPSSA-N |
SMILES isomérico |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


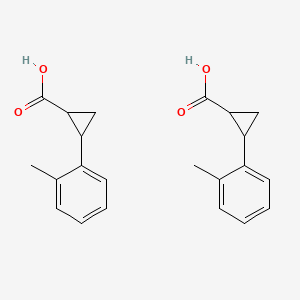
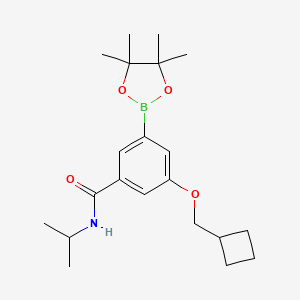
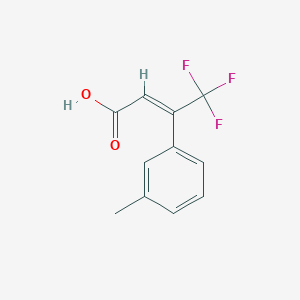

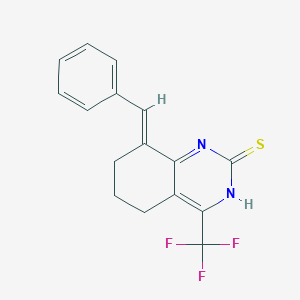


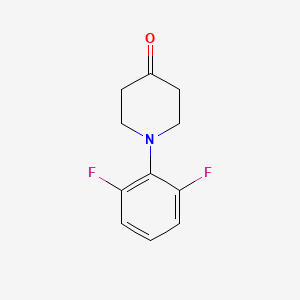
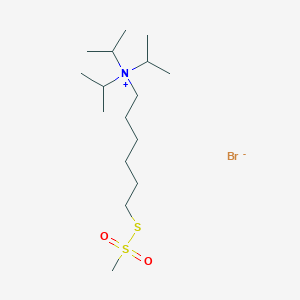
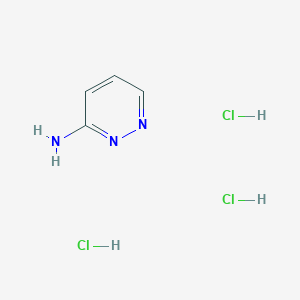
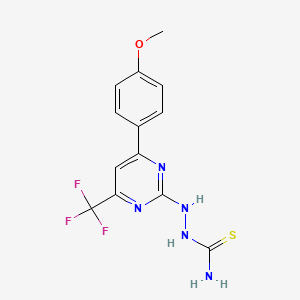

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
